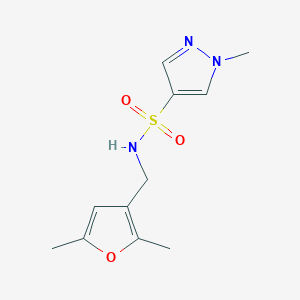
N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C11H15N3O3S and its molecular weight is 269.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that integrates both a pyrazole and a sulfonamide moiety, which are known for their diverse biological activities. This article delves into the biological activity of this compound, presenting relevant research findings, data tables, and case studies.
Structural Features
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₃S |
| Molecular Weight | 297.38 g/mol |
| CAS Number | 1428356-97-1 |
This compound features a unique combination of a dimethylfuran moiety and a pyrazole ring, suggesting potential for significant pharmacological activity due to the established properties of both structural components.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of pyrazole derivatives, including sulfonamides. In vitro assays have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant inhibition against U937 cells with IC50 values indicating effective antiproliferative action without notable cytotoxicity on normal cells .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Research indicates that these compounds can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The selectivity for COX-2 over COX-1 can result in reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Studies show that pyrazole derivatives can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, contributing to their potential therapeutic effects in oxidative stress-related diseases .
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods that optimize yield and purity. Characterization techniques such as FTIR and NMR spectroscopy confirm the successful incorporation of both the furan and pyrazole moieties .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of pyrazole derivatives has revealed that modifications to the substituents on the pyrazole ring can significantly influence biological activity. For example, varying the alkyl groups or introducing additional functional groups can enhance antiproliferative or anti-inflammatory effects .
Propriétés
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-8-4-10(9(2)17-8)5-13-18(15,16)11-6-12-14(3)7-11/h4,6-7,13H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYICKCGFPGEHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














